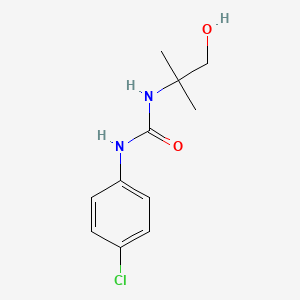![molecular formula C15H14N2O B2876460 2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile CAS No. 1016525-01-1](/img/structure/B2876460.png)
2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile” is a chemical compound with the molecular formula C15H14N2O and a molecular weight of 238.29 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a central acetonitrile group attached to a phenyl ring, which is further connected to a methoxyphenyl group and an aminophenyl group . The InChI code for this compound is 1S/C15H14N2O/c16-10-9-12-5-7-14 (8-6-12)18-11-13-3-1-2-4-15 (13)17/h1-8H,9,11,17H2 .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 238.29 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound "2-{4-[(2-Aminophenyl)methoxy]phenyl}acetonitrile" and its derivatives have been subjects of synthesis and characterization studies. For instance, research has focused on the development of new synthetic routes for acetonitrile derivatives, optimizing reaction conditions, and investigating the effects of sonication on reaction kinetics. These studies highlight the importance of understanding the physical and chemical properties of acetonitrile-based compounds for their potential applications in various fields of chemistry (Tuulmets et al., 2014).
Material Science and Organic Chemistry Applications
Acetonitrile derivatives have shown promise in material science and organic chemistry, including their use as intermediates in the synthesis of complex organic molecules and materials. The exploration of helix-helix interactions and the formation of heterochiral sheets highlight the structural versatility and potential for creating novel materials with specific optical or electronic properties (Stefankiewicz et al., 2011).
Quantum Chemistry and Computational Studies
Computational studies have provided insight into the electronic structure, reactivity, and potential applications of acetonitrile derivatives in corrosion inhibition and as ligands for metal ions. These studies utilize quantum chemical calculations to predict the behavior of these compounds in various environments, aiding in the design of materials with desired properties (Verma et al., 2015).
Spectrofluorometric Characterization and Antibacterial Activity
Research into the spectrofluorometric characterization and antibacterial activity of heterocyclic compounds derived from acetonitrile demonstrates their potential in biomedical applications. Studies have shown that certain acetonitrile derivatives exhibit significant antibacterial properties, making them candidates for further investigation in drug discovery and development (Khan, 2017).
Corrosion Inhibition
Acetonitrile derivatives have been studied for their potential as corrosion inhibitors, offering insights into their protective mechanisms on metal surfaces. The evaluation of their efficiency and mechanism of action contributes to the development of new materials for protecting metals from corrosion, with implications for industrial applications (Verma et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[4-[(2-aminophenyl)methoxy]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-10-9-12-5-7-14(8-6-12)18-11-13-3-1-2-4-15(13)17/h1-8H,9,11,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSJZURABXHAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2876377.png)




![N-(3,5-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2876387.png)
![(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2876388.png)





![(1R,5S)-8-((1H-imidazol-4-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2876399.png)
